IP7e

Übersicht

Beschreibung

Isoxazolopyridinon 7e, allgemein als IP7e bezeichnet, ist ein potenter Aktivator des nuklearen Rezeptors verwandter 1 Protein (Nurr1). Nurr1 ist ein Waisen-Kernrezeptor, der eine entscheidende Rolle bei der Entwicklung und Aufrechterhaltung von Dopaminneuronen im Mittelhirn spielt. This compound hat ein erhebliches Potenzial gezeigt, Entzündungen und Neurodegeneration zu reduzieren, insbesondere in Modellen der Multiplen Sklerose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IP7e beinhaltet die Bildung einer Isoxazolopyridinon-Kernstruktur. Die wichtigsten Schritte umfassen:

Bildung des Isoxazolrings: Dies wird typischerweise durch eine [3+2]-Cycloadditionsreaktion zwischen einem Nitriloxid und einem Alken erreicht.

Pyridinonbildung: Der Isoxazolzwischenprodukt wird dann einer Reihe von Reaktionen unterzogen, um den Pyridinonring zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte umfassen:

Katalyse: Verwendung von Katalysatoren, um die Effizienz der Cycloadditionsreaktion zu erhöhen.

Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie, um das Endprodukt zu reinigen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Isoxazolopyridinon-Kern zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten an die Kernstruktur einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2) werden häufig verwendet.

Reduktionsmittel: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Lösungsmittel: Häufige Lösungsmittel sind Dimethylsulfoxid (DMSO) und Ethanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeugverbindung verwendet, um den Nurr1-Signalweg zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Modulation der Genexpression und der Zellfunktionen.

Medizin: Als potenzielles Therapeutikum für neurodegenerative Erkrankungen wie Multiple Sklerose erforscht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Nurr1-Signalweg aktiviert. Nurr1 ist an der Regulation von Genen beteiligt, die Entzündungen und Neuroprotektion kontrollieren. This compound bindet an Nurr1, verstärkt seine transkriptionelle Aktivität und führt zur Repression von proinflammatorischen Transkriptionsfaktoren wie NF-kB. Dies führt zu einer verringerten Entzündung und Neurodegeneration .

Analyse Chemischer Reaktionen

Types of Reactions

IP7e undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the isoxazolo-pyridinone core.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Solvents: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

IP7e has been investigated for its therapeutic potential in various neurodegenerative conditions, particularly multiple sclerosis (MS). In experimental autoimmune encephalomyelitis (EAE) models, which mimic MS in humans, this compound administration has shown:

- Preventive Effects : Delays the onset and reduces the severity of EAE symptoms when administered before disease onset. This was evidenced by a significant reduction in cumulative disease scores and improved clinical outcomes in treated mice .

- Therapeutic Effects : However, when administered after the onset of symptoms, this compound did not significantly alter the progression of EAE, indicating that its efficacy may be limited to preventive treatment .

Inflammatory Conditions

The anti-inflammatory properties of this compound are underscored by its ability to inhibit NF-κB signaling pathways. In EAE models, preventive treatment with this compound led to a down-regulation of NF-κB target genes associated with inflammation and immune response . This suggests that this compound could be beneficial in treating other inflammatory conditions beyond MS.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on various biological systems:

Wirkmechanismus

IP7e exerts its effects by activating the Nurr1 signaling pathway. Nurr1 is involved in the regulation of genes that control inflammation and neuroprotection. This compound binds to Nurr1, enhancing its transcriptional activity and leading to the repression of pro-inflammatory transcription factors such as NF-kB. This results in reduced inflammation and neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoxazolopyridinon 7a: Ein weiterer Aktivator des Nurr1-Signalwegs, aber mit unterschiedlicher Potenz und Selektivität.

Isoxazolopyridinon 7b: Ähnliche Struktur, aber unterschiedliche pharmakokinetische Eigenschaften.

Einzigartigkeit von IP7e

This compound ist einzigartig aufgrund seiner hohen Potenz (EC50 = 3,9 nM) und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Dies macht es besonders effektiv in Modellen neurodegenerativer Erkrankungen .

Biologische Aktivität

IP7e, a compound recognized for its biological activity, primarily functions as a potent activator of the Nurr1 receptor, which is involved in various physiological processes, including neuroprotection and metabolic regulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Weight : 300.3 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound has been identified as a potent Nurr1 activator with an effective concentration (EC50) of approximately 3.9 nM . This high potency suggests that this compound can effectively modulate Nurr1 activity even at low concentrations. Research indicates that this compound influences transcriptional activity through both Nurr1-dependent and independent pathways, impacting gene expression related to neuroprotection and inflammation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study: Neuroprotective Effects

A study conducted on mice with experimental autoimmune encephalomyelitis (EAE) demonstrated that treatment with this compound significantly delayed the onset of clinical symptoms and reduced their severity. The findings suggest that this compound may have potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays using HEK293T cells showed that this compound increases the activity of transcriptional reporters associated with Nurr1 signaling pathways. Notably, at concentrations above 100 nM, this compound exhibited increased transcriptional activity without significant cytotoxic effects, indicating its potential as a safe therapeutic agent .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known Nurr1 modulators was conducted:

| Compound | EC50 (nM) | Effect on Symptoms | Reference |

|---|---|---|---|

| This compound | 3.9 | Delays onset, reduces severity | |

| CsnB | 0.1-0.3 | Activates transcription | |

| Amodiaquine | 290 | Variable effects |

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms by which this compound exerts its effects on neuronal health and metabolism. Future studies should focus on:

- Long-term effects of this compound in chronic models of neurodegeneration.

- Exploration of its potential interactions with other signaling pathways.

- Development of this compound analogs with enhanced potency and specificity.

Eigenschaften

IUPAC Name |

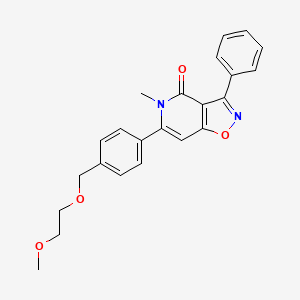

6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAACZFPADQMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.